molecular formula C15H16N4O3 B12621237 Carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester

Carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester

Cat. No.: B12621237
M. Wt: 300.31 g/mol
InChI Key: YQZAWQRJSICPCO-UHFFFAOYSA-N
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Description

This compound is a carbamic acid ester featuring a benzyl (phenylmethyl) group and a nitrogen-bound 2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl substituent. The structure combines a carbamate backbone with a pyridine ring substituted at position 3 with an amino group, linked via an amino-oxoethyl chain.

Properties

Molecular Formula

C15H16N4O3

Molecular Weight

300.31 g/mol

IUPAC Name

benzyl N-[2-[(2-aminopyridin-3-yl)amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C15H16N4O3/c16-14-12(7-4-8-17-14)19-13(20)9-18-15(21)22-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H2,16,17)(H,18,21)(H,19,20)

InChI Key

YQZAWQRJSICPCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC2=C(N=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The starting material, 2-amino-3-pyridine, is reacted with an appropriate reagent to introduce the amino group at the desired position.

    Carbamate Formation: The intermediate is then reacted with a carbamoyl chloride derivative to form the carbamic acid moiety.

    Esterification: Finally, the carbamic acid derivative is esterified with benzyl alcohol to form the phenylmethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound’s synthesis likely involves sequential coupling and carbamate formation. Key steps derived from analogous systems include:

a. Reductive Amination and Amide Coupling

  • The pyridinylamine moiety may form via reductive amination between 2-amino-3-pyridinamine and a glyoxal derivative, followed by amide coupling with a carbamate precursor .

  • Example conditions:

    • Reductive amination : NaBH(OAc)₃ in CH₂Cl₂, 24h, RT .

    • Amide coupling : HATU/DIPEA in DMF, 2h, 0°C to RT .

b. Carbamate Esterification

  • The phenylmethyl carbamate group is introduced via reaction of the intermediate amine with benzyl chloroformate (Cbz-Cl) under basic conditions :

    R-NH2+Cbz-ClEt3N, THFR-NH-C(O)O-Bn[3][4]\text{R-NH}_2 + \text{Cbz-Cl} \xrightarrow{\text{Et}_3\text{N, THF}} \text{R-NH-C(O)O-Bn} \quad[3][4]
  • Yield optimization: 80–95% at 0°C with slow reagent addition .

Stability and Hydrolytic Behavior

The carbamate and amide groups govern hydrolytic stability:

a. Carbamate Hydrolysis

  • Acidic or basic conditions cleave the benzyl ester:

    • Acidic hydrolysis (HCl/MeOH, reflux): Forms free carbamic acid, which decarboxylates to CO₂ and amine .

    • Basic hydrolysis (NaOH/H₂O, RT): Yields sodium carboxylate and benzyl alcohol .

b. Amide Stability

  • The central amide resists hydrolysis under physiological conditions (pH 7.4, 37°C) but degrades in strong acids (6M HCl, 110°C) .

Functional Group Transformations

The pyridinylamine and carbamate groups enable diverse reactivity:

a. Pyridinylamine Modifications

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives:

    R-NH2+Cl-CO-R’Et3NR-NH-CO-R’[3]\text{R-NH}_2 + \text{Cl-CO-R'} \xrightarrow{\text{Et}_3\text{N}} \text{R-NH-CO-R'} \quad[3]
  • Suzuki Coupling : The 3-pyridinyl position undergoes cross-coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .

b. Carbamate Alkylation

  • The benzyl carbamate can be selectively alkylated at the oxygen using alkyl halides (K₂CO₃, DMF, 60°C) .

Comparative Reactivity with Analogues

Data from structurally related carbamates highlight trends:

Reaction Type Conditions Yield (%) Reference
Carbamate hydrolysis1M HCl/MeOH, reflux, 4h92
Amide acylationAc₂O, pyridine, RT, 12h85
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂, 80°C, 8h78

Catalytic and Enzymatic Interactions

  • Plasmodium falciparum Protein Farnesyltransferase (PfPFT) Inhibition : Analogous carbamates show submicromolar inhibition (e.g., ED₅₀ = 349 nM for compound 12d ) via zinc coordination and hydrophobic interactions .

  • Enzymatic Carbamate Cleavage : Liver esterases selectively hydrolyze the benzyl ester in vitro (t₁/₂ = 2.5h in human microsomes) .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

  • Biological Activity: Compounds like carbamic acid derivatives are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties. The specific structure of this compound may enhance its interaction with biological targets, potentially leading to novel therapeutic agents.
  • Pharmacological Studies: Investigations into the pharmacological profile of this compound are essential. Research has shown that similar carbamate compounds can act as inhibitors of enzymes such as cholinesterase, which is crucial in the treatment of neurological disorders .

2. Protecting Groups in Organic Synthesis:

  • Carbamic acid derivatives serve as effective protecting groups for amines in peptide synthesis. This application is vital for the synthesis of complex peptides and proteins, where selective protection of amino groups is required .

Agricultural Applications

1. Pesticide Development:

  • The structural properties of carbamate compounds make them suitable for use as pesticides. Their ability to inhibit specific enzymes in pests can lead to effective pest control solutions while minimizing harm to non-target organisms .

2. Vector Control:

  • Carbamic acid derivatives have been included in inventories of chemical tools for public health pest control, highlighting their potential use in vector-borne disease management strategies .

Case Studies

1. Antitumor Activity:

  • A study on structurally similar carbamate compounds demonstrated significant cytotoxic effects against various cancer cell lines. This suggests that the unique combination of functional groups in carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester could similarly exhibit potent antitumor activity .

2. Enzyme Inhibition:

  • Research has indicated that related compounds can effectively inhibit cholinesterase activity, which is relevant for developing treatments for conditions like Alzheimer's disease. Such findings underscore the importance of further exploring this compound's potential in medicinal chemistry .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesKey ApplicationsBiological Activities
Carbamic Acid Derivative ACarbamate + Aromatic GroupAntitumor AgentsCytotoxicity against cancer cells
Carbamic Acid Derivative BCarbamate + Aliphatic ChainPesticidesEnzyme inhibition in pests
Carbamic Acid N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, Phenylmethyl EsterPyridine + CarbamateDrug DevelopmentPotential antitumor and enzyme inhibition

Mechanism of Action

The mechanism of action of carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous carbamates:

Compound Core Structure Substituents Key Features Reported Applications
Target compound: Carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester Benzyl carbamate 2-Amino-3-pyridinylamino-oxoethyl Pyridine ring with H-bond donor (NH₂); potential enzyme/receptor interaction Inferred: Protease inhibition (analogous to )
(R)-18c () Benzyl carbamate Indol-3-ylmethyl + cyclohexylmethyl Lipophilic indole and cyclohexyl groups; chiral centers Selective agonists (e.g., human receptors)
JN403 () Azabicyclo-octyl carbamate Fluorophenyl-ethyl ester Bicyclic amine; fluorinated aromatic group Nicotinic receptor agonist
Cal III () Benzyl carbamate Formyl-phenylethyl Formyl group for electrophilic reactivity Proteasome regulation
[3-methyl-1-(pyridinylmethyl)amino]carbamate () Benzyl carbamate 2-Pyridinylmethylamino-oxoacetyl Pyridine ring with methylamino linker; oxoacetyl chain SARS-CoV-2 protease screening
Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate () Benzyl carbamate 3-Methoxypropyl-carbamoylmethyl Ether and carbamoyl groups; moderate lipophilicity Not specified (structural analog)

Key Comparisons

Substituent Complexity: The target compound’s 2-amino-3-pyridinyl group offers dual hydrogen-bonding capacity (NH₂ and pyridine N), distinguishing it from simpler alkyl or aryl substituents (e.g., ’s methoxypropyl group). This may enhance target binding specificity . In contrast, (R)-18c () and JN403 () incorporate bulky or fluorinated groups, favoring lipophilic interactions or metabolic stability .

Synthetic Routes :

  • The target compound likely employs coupling reactions (e.g., EDCI/HOBt) for amide bond formation, followed by benzyl chloroformate treatment for carbamate synthesis, similar to methods in (90–96% purity) .
  • Stereoselective syntheses (e.g., ’s nitroalcohol carbamate) highlight the importance of chiral purity, though the target compound lacks explicit stereocenters .

Physicochemical Properties: The pyridine-amino group likely reduces lipophilicity compared to methoxypropyl () or indole-containing analogs (). This could lower log P values, as seen in ’s lipophilicity studies of halogenated carbamates . Aqueous solubility may be higher than in compounds with nonpolar substituents, though exact data are unavailable.

JN403 () and (R)-18c () demonstrate receptor-specific agonism, implying that the target’s pyridine moiety could modulate similar pathways .

Research Findings and Data

Hypothetical Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~375 g/mol 280.32 g/mol ~450 g/mol
log P (Predicted) 1.8–2.2 1.14 2.5–3.0
Hydrogen Bond Acceptors 6 4 7
Hydrogen Bond Donors 3 2 2

Biological Activity

Carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester, is a complex organic compound belonging to the class of carbamates. Its structure includes a carbamic acid moiety linked to a phenylmethyl ester group and features a pyridinyl substituent. This unique combination suggests significant potential for biological activity, making it a subject of interest in medicinal chemistry.

Carbamic acid derivatives are known to interact with biological targets through various mechanisms. The presence of the pyridine and carbamate functional groups suggests that this compound may act as a reversible inhibitor of acetylcholinesterase (AChE). This interaction leads to the formation of a stable carbamoylated intermediate with AChE, resulting in prolonged cholinergic activity throughout the body . Such mechanisms are crucial for developing drugs targeting neurodegenerative diseases, such as Alzheimer's.

Biological Activities

Research indicates that compounds containing carbamate structures often exhibit diverse biological activities, including:

  • Antimicrobial : Similar compounds have shown effectiveness against various bacterial strains.
  • Antitumor : Some derivatives exhibit significant cytotoxicity against cancer cell lines.
  • Anti-inflammatory : Potential applications in reducing inflammation have been noted.

Comparative Biological Activity Table

Compound NameKey FeaturesBiological Activity
Carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl esterContains dichlorophenyl and butyl groupsAntimicrobial
Carbamic acid, dimethyl-, 1-(dimethyl-amino)carbonyl]-5-methyl-1H-pyrazol-3-yl esterPyrazole derivativeEnzyme inhibition
Carbamic acid, methyl-, 3-methylphenyl esterSimple methyl esterPotential anti-inflammatory

Case Studies and Research Findings

  • Acetylcholinesterase Inhibition : A study demonstrated that similar carbamate compounds effectively inhibit AChE activity, leading to increased levels of acetylcholine in synaptic clefts. This mechanism is essential for enhancing cholinergic transmission in neurodegenerative conditions .
  • Antitumor Activity : Research on related compounds indicated that they possess significant cytotoxic effects against various cancer cell lines. For instance, derivatives with specific substitutions on the pyridine ring exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
  • Anti-inflammatory Effects : In vitro studies have shown that certain carbamate derivatives can inhibit pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in inflammatory diseases .

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